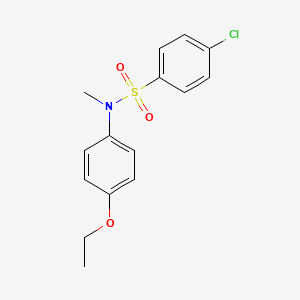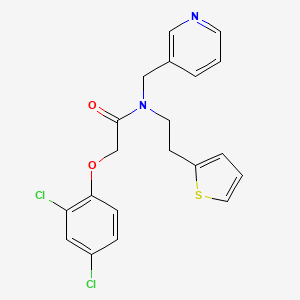
2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H18Cl2N2O2S and its molecular weight is 421.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Studies on similar compounds have explored their potential as selective kappa-opioid agonists, highlighting the importance of structural variations for biological activity. For instance, research on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides variably substituted at specific positions showed their evaluation as opioid kappa agonists. These studies aim to optimize pharmacological profiles by tweaking molecular structures, suggesting a pathway for exploring the compound for similar applications (Barlow et al., 1991).
Anticancer and Antimicrobial Applications
Another study synthesized and analyzed a compound for its anticancer activity through molecular docking, targeting the VEGFr receptor. This indicates the potential for compounds with similar structures to be evaluated for anticancer properties, focusing on their ability to interact with specific biological targets (Sharma et al., 2018).
Thrombin Inhibitors
Compounds with chloro and fluoro substitutions on phenylacetamides have been evaluated as potent thrombin inhibitors, which could suggest potential cardiovascular applications for the compound . The effectiveness of these inhibitors highlights the relevance of halogen substitutions in enhancing biological activity (Lee et al., 2007).
Synthetic Methodologies
Research into related compounds also delves into synthetic methodologies that could be applicable to the synthesis of 2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide. For example, studies on the synthesis of specific acetamide derivatives for their use in generating novel chemical entities indicate potential pathways for synthesizing and exploring the applications of such compounds (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c21-16-5-6-19(18(22)11-16)26-14-20(25)24(9-7-17-4-2-10-27-17)13-15-3-1-8-23-12-15/h1-6,8,10-12H,7,9,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQFKBFHNIBZON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
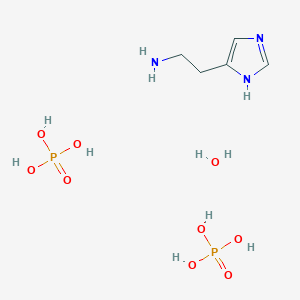
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)
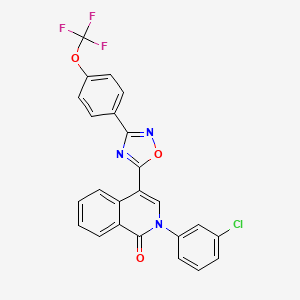
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
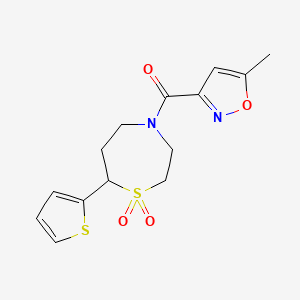
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2372513.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)
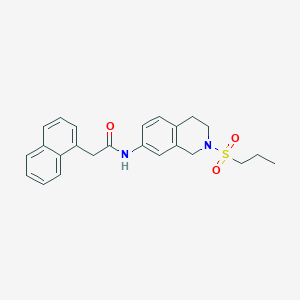
![N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372517.png)
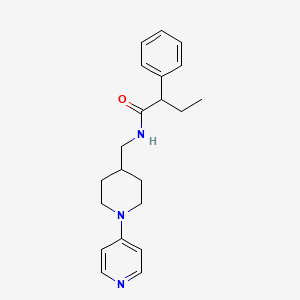
![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)
